Cas no 1917-92-6 (2,4-D amyl ester)
2,4-D amyl ester structure
Product Name:2,4-D amyl ester
Numero CAS:1917-92-6
MF:C13H16Cl2O3
MW:291.170342445374
CID:144383
PubChem ID:15963
Update Time:2025-04-19
2,4-D amyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,4-D amyl ester
- pentyl (2,4-dichlorophenoxy)acetate
- pentyl 2-(2,4-dichlorophenoxy)acetate
- (2,4-dichloro-phenoxy)-acetic acid pentyl ester
- (2,4-Dichlor-phenoxy)-essig
- 2,4-D pentyl ester
- 2,4-Dichlorophenoxyacetic acid amyl ester
- 2,4-Dichlorphenoxyessigsaeure-n-pentylester
- 2,4-Dichlorphenoxyessigsaeure-pentylester
- 2,4-D-pentyl
- 2,4-D-pentyl [ISO]
- Amyl 2,4-dichlorophenoxyacetate
- Caswell No. 315AG
- Pentyl 2,4-dichlorophenoxyacetate
- EPA Pesticide Chemical Code 030051
- DTXSID0041351
- VZCCHPAEDSPPDG-UHFFFAOYSA-N
- 2,4-Dichlorophenoxyacetic acid, amyl(pentyl) ester
- pentyl 2,4-dichloro-phenoxyacetate
- NSC-409405
- 2, amyl(pentyl) ester
- AI3-14624
- 2, amyl ester
- Amyl(pentyl) 2,4-dichlorophenoxyacetate
- Acetic acid,4-dichlorophenoxy)-, pentyl ester
- UNII-05QTI4MUPF
- NS00026252
- ACETIC ACID, 2-(2,4-DICHLOROPHENOXY)-, PENTYL ESTER
- ACETIC ACID, (2,4-DICHLOROPHENOXY)-, PENTYL ESTER
- NSC409405
- Pentyl(2,4-dichlorophenoxy)acetate
- NSC 409405
- 05QTI4MUPF
- Q27236135
- BRN 2334779
- EINECS 217-631-4
- SCHEMBL21381317
- Acetic acid, (2,4-dichlorophenoxy)-, amyl ester
- 1917-92-6
-
- Inchi: 1S/C13H16Cl2O3/c1-2-3-4-7-17-13(16)9-18-12-6-5-10(14)8-11(12)15/h5-6,8H,2-4,7,9H2,1H3
- Chiave InChI: VZCCHPAEDSPPDG-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(C=CC=1OCC(=O)OCCCCC)Cl
Proprietà calcolate
- Massa esatta: 290.04778
- Massa monoisotopica: 290.04765
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 8
- Complessità: 248
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.9
- Superficie polare topologica: 35.5
Proprietà sperimentali
- Densità: 1.213
- Punto di ebollizione: 339.74°C (rough estimate)
- Punto di infiammabilità: 134.3°C
- Indice di rifrazione: 1.514
- PSA: 35.53
- LogP: 4.10560
2,4-D amyl ester Letteratura correlata
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
1917-92-6 (2,4-D amyl ester) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso